molecular formula C11H16BNO5 B8232589 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate

Cat. No.: B8232589
M. Wt: 253.06 g/mol
InChI Key: IQTYUHRSGJZETO-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate oxazole derivative. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate exerts its effects is primarily through its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile building block in chemical synthesis . The compound’s interactions with enzymes and other biological molecules are also of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate stands out due to its unique combination of a boronic ester and an oxazole ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO5/c1-10(2)11(3,4)18-12(17-10)7-6-16-8(13-7)9(14)15-5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTYUHRSGJZETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=COC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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